molecular formula C13H16N2O3 B3060771 (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate CAS No. 80336-03-4

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate

Cat. No.: B3060771
CAS No.: 80336-03-4
M. Wt: 248.28 g/mol
InChI Key: OGBYAZKZKCZBGR-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of 4-methyl-3-oxo-1-phenylpyrazolidine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate
  • 4-Methyl-3-oxo-1-phenylpyrazolidine
  • 4-Methyl-3-oxo-1-phenylpyrazole

Uniqueness

Compared to similar compounds, (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate is unique due to its specific structural features and reactivity. Its acetate group provides distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

(4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)18-9-13(2)8-15(14-12(13)17)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBYAZKZKCZBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CN(NC1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391598
Record name MS-1922
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80336-03-4
Record name MS-1922
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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